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molecular formula C19H12BrN B8707620 3-(10-Bromoanthracen-9-yl)pyridine

3-(10-Bromoanthracen-9-yl)pyridine

Cat. No. B8707620
M. Wt: 334.2 g/mol
InChI Key: JASUVWIDROMORN-UHFFFAOYSA-N
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Patent
US08481176B2

Procedure details

In a 200 mL three-necked flask were placed 1.0 g (4.0 mmol) of 3-(9-anthryl)pyridine and 25 mL of carbon tetrachloride. Under a nitrogen stream, 10 mL of a carbon tetrachloride solution containing 0.83 g (5.1 mmol) of bromine was dripped into this solution, followed by stirring at room temperature for 26 hours. After a predetermined time has passed, 100 mL of a 1.0 M sodium thiosulfate solution was added to this mixture. The aqueous layer of this mixture was extracted with chloroform. The obtained extract and the organic layer were combined and washed with a saturated aqueous solution of sodium hydrogen carbonate and with saturated brine, and dried with magnesium sulfate. This mixture was subjected to gravity filtration, and the filtrate was concentrated to give a solid. A chloroform solution of the obtained solid was suction filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to give a solid. Recrystallization of this solid from a mixed solvent of ethyl acetate and hexane gave 0.74 g of a pale yellow powder in 53% yield, which was the desired substance.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.83 g
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)(Cl)Cl.[Br:26]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:26][C:6]1[C:5]2[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=2)[C:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C=1C=NC=CC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.83 g
Type
reactant
Smiles
BrBr
Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 26 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 mL three-necked flask were placed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer of this mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The obtained extract
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium hydrogen carbonate and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
This mixture was subjected to gravity filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of this solid from a mixed solvent of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
BrC1=C2C=CC=CC2=C(C2=CC=CC=C12)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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